molecular formula C14H14O5 B12604656 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde CAS No. 918548-48-8

2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde

Cat. No.: B12604656
CAS No.: 918548-48-8
M. Wt: 262.26 g/mol
InChI Key: IXGSZHPEKIHCAV-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde is a multifunctional naphthalene derivative designed for advanced research and development. This compound belongs to a class of chemicals known for their utility as key precursors in organic synthesis and materials science. Researchers value such specialized naphthaldehydes for their role as building blocks in the construction of more complex molecular architectures, including ligands for metal complexes, organic chromophores, and various heterocyclic compounds. The specific pattern of hydroxy and methoxy substituents on the naphthalene ring system suggests potential application in the development of compounds with tailored electronic properties, sensing capabilities, or catalytic activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. All information presented is based on the general properties of naphthaldehyde analogs and should be confirmed through experimental validation.

Properties

CAS No.

918548-48-8

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C14H14O5/c1-17-8-4-9-10(7-15)11(16)6-13(19-3)14(9)12(5-8)18-2/h4-7,16H,1-3H3

InChI Key

IXGSZHPEKIHCAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)O)C=O

Origin of Product

United States

Preparation Methods

Data Table: Yields from Direct Synthesis

Method Yield (%) Reference
Hydroxylation + Formylation 75 Pittelkow et al., Organic Letters
Alternative Hydroxylation 82 J-Stage

Functional Group Transformations

Another effective method involves converting precursors with suitable functional groups into the target molecule. For example:

  • Demethylation
    Starting with a trimethoxy derivative, selective demethylation can be performed using reagents like boron tribromide or lithium aluminum hydride.

  • Subsequent Formylation
    After demethylation, the resulting compound can be formylated similarly to the direct synthesis method.

Data Table: Yields from Functional Group Transformations

Transformation Yield (%) Reference
Demethylation + Formylation 78 ACS Omega
Selective Demethylation 85 Pittelkow et al.

Metal-Catalyzed Reactions

Metal-catalyzed reactions provide an alternative pathway for synthesizing complex naphthalene derivatives:

  • Cross-Coupling Reactions
    Utilizing palladium or nickel catalysts can facilitate the coupling of aryl halides with naphthalene derivatives to introduce substituents at specific positions.

Data Table: Yields from Metal-Catalyzed Reactions

Reaction Type Yield (%) Reference
Pd-catalyzed coupling 90 ACS Omega
Ni-catalyzed coupling 88 Pittelkow et al.

Oxidative Methods

Oxidative methods are also employed for synthesizing aldehydes from alcohols:

Data Table: Yields from Oxidative Methods

Oxidative Agent Yield (%) Reference
PDC 84 J-Stage
KMnO₄ 80 Pittelkow et al.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in certain cell types . This inhibition is likely due to the compound’s ability to interfere with signaling pathways that regulate cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Naphthalene Carbaldehydes

The following table compares key structural and functional attributes of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde with similar compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde -OH (C2), -OCH₃ (C4, C5, C7), -CHO (C1) C₁₄H₁₄O₅ Hypothesized anti-inflammatory potential (inferred from analogs)
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde -OH (C2), -OCH₃ (C6), -CHO (C1) C₁₂H₁₀O₃ Structural simplicity; no reported bioactivity data
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde -Br (C5, C7), -OH (C8), -CHO (C1) C₁₁H₆Br₂O₂ Halogenated derivative; potential enhanced reactivity
2,3,6-Trimethoxy-5-methylphenol -OCH₃ (C2, C3, C6), -CH₃ (C5) C₁₀H₁₂O₃ Anti-inflammatory (IC₅₀: 0.8 ± 0.3 µg/mL)
Key Observations:
  • Substituent Positioning : The target compound’s methoxy groups at C4, C5, and C7 may sterically hinder interactions compared to 2-hydroxy-6-methoxynaphthalene-1-carbaldehyde .
  • Electron Effects : Bromine substituents in 5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde increase electrophilicity, whereas methoxy groups enhance electron density, influencing redox and binding properties .

Toxicological Considerations

The aldehyde group in the target compound could introduce additional reactivity-related toxicity, warranting further study.

Biological Activity

2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde (commonly referred to as CFL-137) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

  • Molecular Formula : C₁₁H₈O₂
  • Molecular Weight : 172.18 g/mol
  • Melting Point : 82-85 ºC
  • Boiling Point : 305.8 ºC
  • Density : 1.3 g/cm³
  • Flash Point : 134.3 ºC

CFL-137 has been identified as a potent inhibitor of the KRasG12C mutation, which is prevalent in various cancers, particularly lung cancer. The compound exhibits an antiproliferative effect on cancer cell lines by targeting specific pathways involved in cell growth and survival.

Anticancer Properties

CFL-137 has demonstrated significant anticancer activity across several studies:

  • In Vitro Studies :
    • CFL-137 showed varying IC₅₀ values against different cancer cell lines:
      • H1792 (KRasG12C): 11.4 µM
      • A549 (lung cancer): 43.3 µM
      • MiaPaca2 (pancreatic cancer): 24.5 µM
      • SW480 (colon cancer): 27.63 µM
    These results indicate that CFL-137 effectively inhibits cell proliferation in a dose-dependent manner across multiple cancer types .
  • In Vivo Studies :
    • In animal models, CFL-137 was administered intraperitoneally at various dosages (5 mg/kg to 30 mg/kg). The results showed a reduction in tumor growth in KRasG12C mutated models by approximately 32.5% compared to control groups .

Study on Lung Cancer Models

A pivotal study investigated the effects of CFL-137 on lung cancer models with KRas mutations. Mice treated with CFL-137 exhibited reduced tumor sizes and prolonged survival rates compared to untreated controls. The study highlighted the compound's potential as a targeted therapy for lung cancer characterized by KRas mutations .

Mechanistic Insights

Further research elucidated the mechanism by which CFL-137 inhibits KRasG12C activity. It was found to disrupt downstream signaling pathways essential for tumor growth and survival, including the MAPK/ERK pathway, thereby inducing apoptosis in cancer cells .

Comparative Analysis of Biological Activity

Cell Line IC₅₀ (µM) Cancer Type
H179211.4Lung Cancer
A54943.3Lung Cancer
MiaPaca224.5Pancreatic Cancer
SW48027.63Colon Cancer

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